

Methods for Studying Post-Translational Modifications of Alcohol Dehydrogenase 6 (ADH6)

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Compound of Interest

Compound Name: ADH-6

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These application notes provide a comprehensive overview of methodologies to investigate the post-translational modifications (PTMs) of Alcohol Dehydrogenase 6 (ADH6), a class V alcohol dehydrogenase involved in the metabolism of a wide range of substrates, including ethanol and retinol.[1][2] Understanding the PTMs of ADH6 is crucial for elucidating its regulatory mechanisms and its role in various physiological and pathological processes, including liver diseases and cancer.[3][4][5]

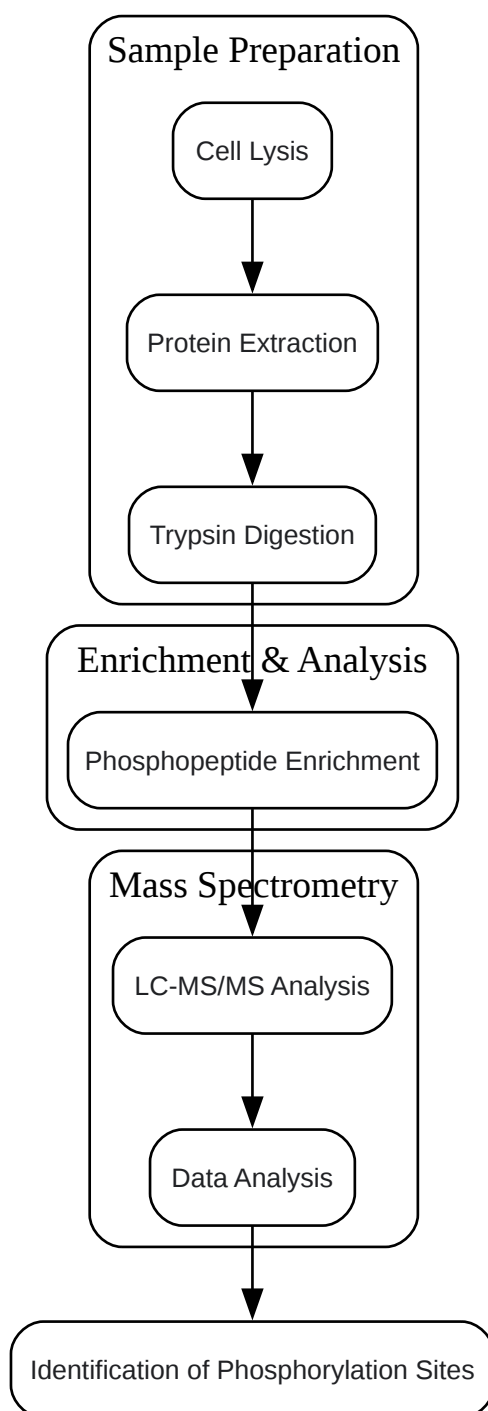
Introduction to ADH6 and its Post-Translational Modifications

Alcohol Dehydrogenase 6 (ADH6) is a member of the ADH family of enzymes.[1] While its catalytic functions are still being extensively studied, emerging evidence suggests its involvement in modulating susceptibility to alcohol- and drug-related disorders.[2] Post-translational modifications are critical for regulating protein function, and identifying these modifications on ADH6 can provide significant insights into its activity, stability, and interaction with other proteins. The following sections detail methods for studying phosphorylation, acetylation, ubiquitination, and S-glutathionylation of ADH6.

I. Phosphorylation

Evidence from the UniProt database suggests that human ADH6 is phosphorylated on Serine 23.[6] Further investigation into the kinase responsible and the functional consequences of this modification is warranted.

Experimental Workflow: Identification of ADH6 Phosphorylation Sites



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Workflow for identifying protein phosphorylation sites.

Protocol 1: Identification of ADH6 Phosphorylation Sites by Mass Spectrometry

This protocol outlines the steps for identifying phosphorylation sites on ADH6 from cell lysates.

1. Cell Lysis and Protein Extraction:

- Lyse cells expressing ADH6 in a buffer containing phosphatase inhibitors (e.g., PhosSTOP™, Roche) to preserve the phosphorylation status.
- Quantify the total protein concentration using a Bradford or BCA assay.

2. Immunoprecipitation of ADH6 (Optional, for enrichment):

- Incubate the cell lysate with an anti-ADH6 antibody overnight at 4°C.
- Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
- Wash the beads extensively with lysis buffer to remove non-specific binders.
- Elute the ADH6 protein from the beads.

3. In-gel or In-solution Digestion:

- Separate the immunoprecipitated ADH6 or total cell lysate by SDS-PAGE. Excise the band corresponding to ADH6.
- Perform in-gel digestion with trypsin.
- Alternatively, perform in-solution digestion of the eluted ADH6 or total lysate.

4. Phosphopeptide Enrichment:

- Enrich for phosphopeptides from the digested sample using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.

5. LC-MS/MS Analysis:

- Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

- Use database search algorithms (e.g., MaxQuant, Sequest) to identify peptides and localize phosphorylation sites. Search for a mass shift of +79.966 Da on serine, threonine, or tyrosine residues.

Protocol 2: In-Vitro Kinase Assay for ADH6 Phosphorylation by KIN28

BioGRID data suggests a genetic interaction between the kinase KIN28 and ADH6 in yeast, indicating a potential kinase-substrate relationship.^{[7][8]} This protocol describes how to test this interaction in vitro.

1. Recombinant Protein Expression and Purification:

- Express and purify recombinant human ADH6 and the KIN28 kinase complex.

2. Kinase Reaction:

- In a kinase reaction buffer, combine recombinant ADH6, KIN28, and ATP (with [γ -³²P]ATP for radioactive detection or without for mass spectrometry-based detection).
- Incubate the reaction at 30°C for 30-60 minutes.

3. Detection of Phosphorylation:

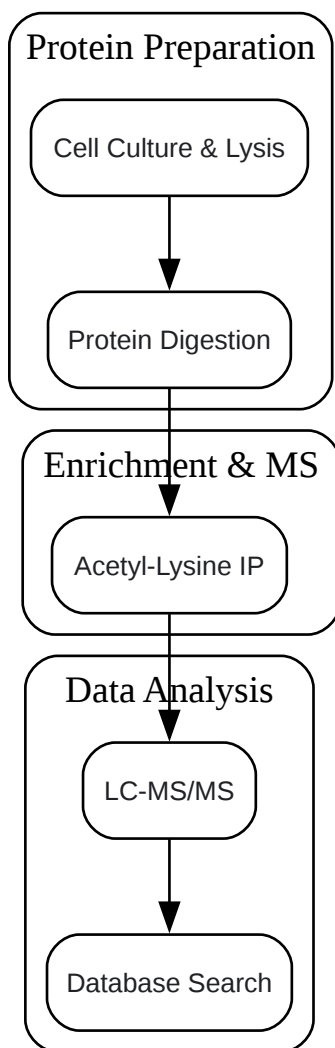
- Radiolabeling: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect phosphorylated ADH6.

- **Mass Spectrometry:** Stop the reaction and digest the proteins with trypsin. Analyze the peptide mixture by LC-MS/MS to identify ADH6 phosphopeptides.
- **Western Blot:** Use a phospho-specific antibody if one is available for the predicted phosphorylation site.

II. Acetylation

Proteomics databases indicate that ADH6 may undergo acetylation.[3] The following protocols can be used to identify and characterize acetylation sites on ADH6.

Experimental Workflow: Acetylome Analysis of ADH6



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Workflow for identifying acetylated proteins.

Protocol 3: Identification of ADH6 Acetylation Sites

1. Cell Lysis and Protein Digestion:

- Lyse cells in a buffer containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
- Digest the proteome with trypsin.

2. Immunoaffinity Enrichment of Acetylated Peptides:

- Incubate the tryptic peptides with anti-acetyllysine antibody-conjugated beads to enrich for acetylated peptides.^[2]

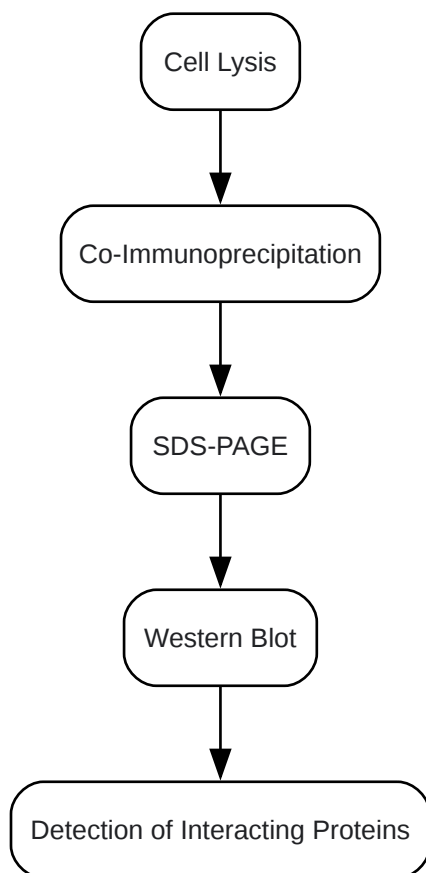
3. LC-MS/MS Analysis and Data Interpretation:

- Analyze the enriched peptides by LC-MS/MS.
- Search the data against a human protein database to identify acetylated peptides from ADH6, looking for a mass shift of +42.011 Da on lysine residues.

III. Ubiquitination

Ubiquitination is a key PTM regulating protein stability and function. Investigating the ubiquitination status of ADH6 can reveal insights into its turnover and involvement in various signaling pathways.

Experimental Workflow: Identifying ADH6-Interacting E3 Ligases



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Co-immunoprecipitation workflow.

Protocol 4: In Vivo Ubiquitination Assay

1. Cell Transfection and Treatment:

- Co-transfect cells with plasmids encoding tagged versions of ADH6 (e.g., HA-ADH6) and ubiquitin (e.g., His-Ub).
- Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

2. Cell Lysis and Denaturing Immunoprecipitation:

- Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

- Dilute the lysate and perform immunoprecipitation for the tagged ubiquitin (e.g., using Ni-NTA beads for His-Ub).

3. Western Blot Analysis:

- Elute the captured proteins and analyze by western blotting using an antibody against the ADH6 tag (e.g., anti-HA). A ladder of high molecular weight bands will indicate polyubiquitination of ADH6.

Protocol 5: Co-Immunoprecipitation to Identify Interacting E3 Ligases

1. Cell Lysis:

- Lyse cells expressing tagged ADH6 in a non-denaturing lysis buffer.

2. Immunoprecipitation:

- Immunoprecipitate ADH6 using an antibody against its tag.

3. Western Blot Analysis:

- Elute the protein complexes and separate them by SDS-PAGE.
- Perform western blotting with antibodies against candidate E3 ligases to identify potential interactions.

IV. S-Glutathionylation

S-glutathionylation is a redox-sensitive PTM that can regulate protein function. Studies on plant ADH suggest its susceptibility to this modification.

Protocol 6: Detection of ADH6 S-Glutathionylation by Western Blot

1. Protein Treatment:

- Treat purified recombinant ADH6 or cell lysates with an oxidizing agent (e.g., H_2O_2) and glutathione (GSH) to induce S-glutathionylation.

2. Biotin Labeling:

- Block free thiol groups with a blocking agent.
- Reduce the S-glutathionylated cysteines using glutaredoxin.
- Label the newly exposed thiols with a biotin-maleimide derivative.

3. Detection:

- Separate the proteins by SDS-PAGE and transfer to a membrane.
- Detect biotinylated ADH6 using streptavidin-HRP and chemiluminescence.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the post-translational modifications of human ADH6 in the public domain. The table below is provided as a template for researchers to populate as data becomes available through the application of the protocols described herein.

Post-Translation al Modification	Modification Site	Fold Change (Treatment vs. Control)	Cell Type/Tissue	Experiment al Method	Reference
Phosphorylation	Ser23	-	-	Mass Spectrometry	UniProt P28332
Acetylation	-	-	-	-	-
Ubiquitination	-	-	-	-	-
S- Glutathionylation	-	-	-	-	-

Conclusion

The study of ADH6 post-translational modifications is an emerging field with the potential to uncover novel regulatory mechanisms and therapeutic targets. The protocols and workflows detailed in these application notes provide a robust framework for researchers to identify, characterize, and quantify PTMs on ADH6, thereby advancing our understanding of its role in health and disease.

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